Gymnemagenin

Vue d'ensemble

Description

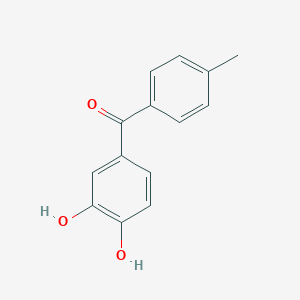

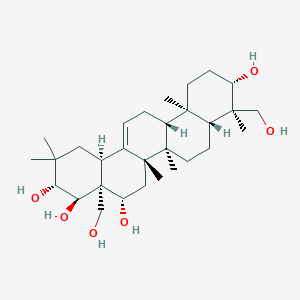

Gymnemagenin is the aglycone core of gymnemic acids, triterpenoid sweetness inhibitors derived from Gymnema sylvestre . It is used as a biomarker for the quantification of gymnemic acids in medicinal plant extracts .

Synthesis Analysis

To elucidate the structure of gymnemagenin and to obtain material for antiviral structure-activity studies, an isolation procedure was developed for securing substantial quantities of this aglycone directly from the leaves of G. sylvestre .Molecular Structure Analysis

Gymnemagenin has a molecular formula of C30H50O6 . The central structure of gymnemagenin is the aglycone of gymnemic acid .Chemical Reactions Analysis

Various derivatization methods like spraying with anisaldehyde–sulphuric acid, vanillin–sulfuric acid and modified vanillin–sulfuric acid reagents were examined. Modified vanillin–sulfuric acid reagent gave good and reproducible results with chromophore stability of >20 min after heating at 110°C .Physical And Chemical Properties Analysis

Gymnemagenin is a crystalline solid with a molecular weight of 506.71 . It has a density of 1.2±0.1 g/cm3, a boiling point of 634.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C .Applications De Recherche Scientifique

Anti-Diabetic Properties

Gymnemagenin, a phytochemical found in Gymnema sylvestre, has significant anti-diabetic properties . It stimulates pancreatic β-cells and inhibits the α-glucosidase enzyme . This makes it a potential natural source for the development of antihyperglycemic molecules .

Nephroprotection

Gymnemagenin exhibits nephroprotective properties . This means it can potentially protect the kidneys from damage, which is particularly beneficial for individuals with conditions that can lead to kidney damage, such as diabetes .

Antioxidant Activity

Gymnemagenin also has antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Properties

Another application of Gymnemagenin is its antimicrobial activity . This means it can kill microorganisms or stop their growth, making it potentially useful in the treatment of various infections .

Anti-Inflammatory Properties

Gymnemagenin has anti-inflammatory properties . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems. Substances with anti-inflammatory properties can help manage these conditions .

Biotechnological Production

Due to its various medicinal applications, there is a high demand for Gymnemagenin. However, the natural growth process of Gymnema sylvestre, the main source of Gymnemagenin, cannot meet this demand . Biotechnological techniques involving the establishment of cell and organ cultures from G. sylvestre can potentially fulfill the need for Gymnemagenin production .

Mécanisme D'action

Target of Action

Gymnemagenin, a bioactive compound found in Gymnema sylvestre, primarily targets pancreatic β-cells and α-glucosidase enzymes . Pancreatic β-cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes glucose uptake by cells . α-glucosidase enzymes are involved in the breakdown of carbohydrates into simple sugars, thus influencing blood glucose levels .

Mode of Action

Gymnemagenin stimulates the secretion of insulin by the β-cells of the pancreas . This increases the availability of insulin, promoting glucose uptake by cells and thereby reducing blood glucose levels . Gymnemagenin also inhibits α-glucosidase enzymes, slowing down the breakdown of carbohydrates and reducing the rise in blood glucose levels after a meal .

Biochemical Pathways

Gymnemagenin’s action on pancreatic β-cells and α-glucosidase enzymes affects the insulin signaling pathway and carbohydrate metabolism . By stimulating insulin secretion and inhibiting α-glucosidase, gymnemagenin enhances insulin signaling and slows carbohydrate breakdown, leading to lower blood glucose levels .

Pharmacokinetics

Gymnemagenin exhibits rapid metabolism with a short intrinsic half-life and high intrinsic clearance, indicating that it is quickly metabolized and eliminated from the body . It also shows poor permeability and high efflux in Caco-2 cells, suggesting that it may have low oral bioavailability . These pharmacokinetic properties can influence the compound’s effectiveness and dosage requirements.

Result of Action

The molecular and cellular effects of gymnemagenin’s action primarily involve the regulation of blood glucose levels. By stimulating insulin secretion and inhibiting α-glucosidase, gymnemagenin helps to maintain blood glucose levels within a normal range . This can be beneficial in the management of conditions like diabetes mellitus, where blood glucose regulation is impaired .

Action Environment

Environmental factors can influence the action, efficacy, and stability of gymnemagenin. For instance, global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of gymnemagenin in Gymnema sylvestre plants . This can impact the availability and potency of gymnemagenin for therapeutic use. Biotechnological approaches, such as cell and organ cultures, can help to ensure sustainable production of gymnemagenin regardless of environmental changes .

Safety and Hazards

Gymnemagenin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22-,23-,24-,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLHZZPVLQJKG-ABHKXHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gymnemagenin | |

CAS RN |

22467-07-8 | |

| Record name | Gymnemagenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022467078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYMNEMAGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U396WHT2FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of gymnemagenin in relation to its antidiabetic effects?

A1: Gymnemagenin exerts its antidiabetic effects primarily through multiple mechanisms:

- Inhibition of glucose absorption: Gymnemagenin has been shown to inhibit sodium-dependent glucose transporter 1 (SGLT1), a protein responsible for glucose uptake in the gastrointestinal tract. This inhibition effectively reduces the absorption of glucose into the bloodstream. []

- Stimulation of insulin secretion: Studies suggest that gymnemagenin, along with other gymnemic acids, may stimulate insulin release from pancreatic β-cells, enhancing glucose uptake and utilization by tissues. [, ]

- Improvement of lipid metabolism: Research indicates that gymnemagenin can improve lipid metabolism by upregulating the expression of lipase genes (Lipe and Lpl), which are involved in the breakdown of triglycerides. Additionally, it increases the expression of the anti-inflammatory adipokine, Adipoq, and upregulates Pparg, a gene crucial for adipogenesis and its downstream target genes. []

Q2: How does gymnemagenin influence triglyceride levels?

A2: Gymnemagenin has been observed to improve triglyceride metabolism by upregulating the expression of lipase genes Lipe and Lpl in adipocytes. These lipases play a crucial role in hydrolyzing triglycerides, leading to a reduction in their levels. []

Q3: Does gymnemagenin interact with the protein Fabp4?

A3: While gymnemagenin treatment affects a network of genes involved in lipid metabolism, it does not directly impact the expression of Fabp4, a gene coding for a lipid transport protein. In silico studies further support this finding, showing that while gymnemagenin binds to Pparg, it fails to bind to the active site of Fabp4. []

Q4: What is the molecular formula and weight of gymnemagenin?

A4: The molecular formula of gymnemagenin is C30H50O6, and its molecular weight is 506.7 g/mol. [, , ]

Q5: What spectroscopic techniques are commonly employed to characterize gymnemagenin?

A5: Various spectroscopic methods are used to characterize gymnemagenin, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and stereochemistry of gymnemagenin. [, , ]

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of gymnemagenin, aiding in its identification and quantification. [, , , ]

- High Performance Liquid Chromatography (HPLC) coupled with UV detection: This technique allows for the separation and quantification of gymnemagenin in plant extracts and formulations. [, , , , , , , , ]

Q6: How stable is gymnemagenin under different storage conditions?

A6: While research on the stability of pure gymnemagenin is limited, studies suggest that gymnemic acids, for which gymnemagenin is an aglycone, remain stable in extracts of Gymnema sylvestre under accelerated and long-term storage conditions recommended by the WHO. []

Q7: Does gymnemagenin possess any known catalytic properties or have applications in catalysis?

A7: Current research primarily focuses on the therapeutic potential of gymnemagenin, particularly its antidiabetic and anti-obesity properties. There is limited information available regarding its catalytic properties or applications in catalysis.

Q8: Have computational methods been used to study gymnemagenin?

A8: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between gymnemagenin and potential target proteins like Pparg and Fabp4. These studies provide insights into the binding affinities and molecular mechanisms underlying the observed biological effects. [, ]

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of gymnemagenin?

A11: Research on the pharmacokinetics of gymnemagenin is limited. One study using a rat model found that gymnemagenin, following oral administration of Gymnema sylvestre extract, exhibits poor oral bioavailability (~14%), a short half-life, and high clearance. In vitro studies attributed this poor bioavailability to low metabolic stability, poor Caco-2 permeability, and a high efflux ratio. [, ]

Q10: What in vitro and in vivo studies have been conducted to evaluate the antidiabetic efficacy of gymnemagenin?

A12: In vitro studies have shown that gymnemagenin exhibits strong inhibitory activity against α-amylase (IC50 1.17 ± 0.02 mg/mL) and α-glucosidase (IC50 2.04 ± 0.17 mg/mL), key enzymes involved in carbohydrate digestion and absorption. [] In vivo studies in mice demonstrated that oral administration of gymnemagenin (20 mg/kg body weight) significantly reduced the area under the curve (AUC) of blood glucose levels following a starch or sucrose challenge. This reduction was comparable to the effect observed with acarbose, a standard antidiabetic drug. []

Q11: Has gymnemagenin shown any protective effects against radiation-induced damage?

A13: Preliminary research suggests potential radioprotective properties of Gymnema sylvestre and gymnemagenin. In a study using Pangasius sutchi fish exposed to gamma radiation, pretreatment with Gymnema sylvestre extract or gymnemagenin led to an improvement in antioxidant enzyme levels, reduced oxidative stress markers, and influenced cell cycle progression, indicating a protective effect against radiation-induced damage. [, ]

Q12: What are the commonly employed analytical methods for quantifying gymnemagenin in plant material and formulations?

A12: Several analytical methods are commonly used for gymnemagenin quantification, including:

- High-performance thin-layer chromatography (HPTLC): This technique offers a simple and rapid method for the separation, identification, and quantification of gymnemagenin in plant materials, extracts, and formulations. [, , , , , , , ]

- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry detection, provides a sensitive and accurate method for quantifying gymnemagenin in various matrices. [, , , , , , , , ]

Q13: What is the role of hydrolysis in the analytical determination of gymnemic acids?

A15: Gymnemic acids, being a complex mixture of saponins, are often indirectly quantified by hydrolyzing them to their common aglycone, gymnemagenin. This hydrolysis step simplifies the analysis and allows for the determination of total gymnemic acid content by measuring gymnemagenin levels. [, , , , ]

Q14: How is Microwave-Assisted Extraction (MAE) used in the analysis of gymnemagenin?

A16: MAE has been investigated as a rapid and eco-friendly alternative to conventional extraction methods for obtaining gymnemagenin from Gymnema sylvestre. This technique utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction of the target compound. []

Q15: What measures are taken to ensure the quality and consistency of Gymnema sylvestre extracts and formulations containing gymnemagenin?

A15: Quality control of Gymnema sylvestre products involves several measures:

- Standardization: Analytical techniques like HPTLC and HPLC are employed to standardize the content of gymnemic acids, often expressed in terms of gymnemagenin, ensuring consistent potency across different batches. [, , , , , , , ]

- Adulteration checks: Microscopic and phytochemical analyses are used to verify the authenticity of Gymnema sylvestre material and detect any adulteration with other plant species. []

- Stability testing: Products are subjected to stability studies under various storage conditions to assess their shelf-life and ensure that the active compounds remain stable over time. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)